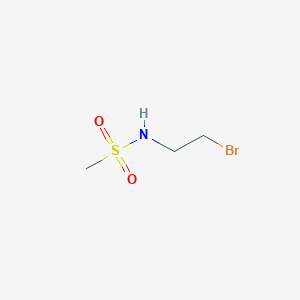

N-(2-bromoethyl)methanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCFLARGCBLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301282 | |

| Record name | N-(2-bromoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-74-1 | |

| Record name | 63132-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromoethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of "N-(2-bromoethyl)methanesulfonamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoethyl group and a methanesulfonamide moiety, a well-established pharmacophore. This unique combination makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the sulfonamide group is known to interact with various biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 63132-74-1 | [1][2] |

| Molecular Formula | C₃H₈BrNO₂S | [2][3] |

| Molecular Weight | 202.07 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 47-49 °C | |

| Boiling Point | 263.1 ± 42.0 °C (Predicted) | |

| SMILES | CS(=O)(=O)NCCBr | [3] |

| InChI Key | BXVCFLARGCBLEP-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond. Two common synthetic routes are detailed below.[1]

Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride

This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[1]

Protocol:

-

Dissolve 2-bromoethylamine hydrobromide in pyridine.

-

Cool the solution to a temperature between 0 and 5 °C.

-

Add methanesulfonyl chloride dropwise to the stirred solution. Pyridine acts as both the solvent and to neutralize the hydrogen chloride byproduct.

-

After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.

-

Isolate the product through a standard aqueous workup and purification by recrystallization or chromatography.

Method 2: From Methanesulfonamide and 1,2-Dibromoethane

This alternative method involves the reaction of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an anhydrous solvent.[1]

Protocol:

-

To a solution of methanesulfonamide in anhydrous tetrahydrofuran (THF), add triethylamine as a base.

-

Cool the mixture to 0–5 °C.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC).

-

Upon completion, the product is isolated and purified using standard laboratory techniques.

Synthesis pathways for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from its bifunctional nature. The key reactive sites are the electrophilic carbon attached to the bromine and the potentially nucleophilic nitrogen of the sulfonamide.

Nucleophilic Substitution at the Bromoethyl Moiety

The primary bromoethyl group makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromide ion is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is central to its use as a building block for creating more complex molecules with potential biological activity.[1] For instance, it is used in the synthesis of kinase inhibitors by reacting with thiazole intermediates.[1]

The Sulfonamide Pharmacophore

The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents. Its inclusion in molecular frameworks is a common strategy in drug design.[1] The methanesulfonamide group can participate in hydrogen bonding interactions with biological targets, which is a key consideration in the design of enzyme inhibitors.

The combination of a reactive handle for chemical modification and a known bioactive moiety makes this compound a valuable scaffold in drug discovery. It allows for the systematic creation of compound libraries for high-throughput screening to identify new therapeutic leads.[1]

Logical relationships of the functional groups and applications.

Conclusion

This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthetic routes make it an accessible building block for a wide range of applications. The dual functionality of a reactive electrophilic site and a biologically relevant pharmacophore positions it as a key scaffold for the development of novel small-molecule therapeutics. This guide provides foundational knowledge for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to N-(2-bromoethyl)methanesulfonamide (CAS: 63132-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound featuring both a reactive bromoethyl group and a methanesulfonamide moiety. Its significance in medicinal chemistry and organic synthesis stems from its role as a versatile building block for the introduction of the methanesulfonamide pharmacophore and for further molecular elaboration through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₃H₈BrNO₂S and a molecular weight of 202.07 g/mol .[1] While extensive experimental data on its physical properties are not widely published, some predicted and known characteristics are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 63132-74-1 | [1] |

| Molecular Formula | C₃H₈BrNO₂S | [1] |

| Molecular Weight | 202.07 g/mol | [1] |

| Melting Point | 47-49 °C | |

| Boiling Point | 263.1 ± 42.0 °C (Predicted) | |

| Density | 1.668 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | BXVCFLARGCBLEP-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Two primary synthetic routes for this compound have been documented.[2] Both methods are amenable to standard laboratory conditions.

Method 1: From 2-Bromoethylamine Hydrobromide

This common approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[2] The base serves to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol:

-

Dissolve 2-bromoethylamine hydrobromide in pyridine.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add methanesulfonyl chloride dropwise to the stirred solution.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Isolate the product through standard workup procedures, which may include filtration, extraction, and crystallization.

Method 2: From Methanesulfonamide and 1,2-Dibromoethane

An alternative synthesis involves the reaction of methanesulfonamide with an excess of 1,2-dibromoethane using a base like triethylamine in an anhydrous solvent such as tetrahydrofuran (THF).[2]

Experimental Protocol:

-

Dissolve methanesulfonamide in anhydrous tetrahydrofuran.

-

Add triethylamine to the solution.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 0-5 °C) for a specified duration.

-

Work up the reaction mixture to isolate the this compound product.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2).[2] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

The bromoethyl group readily undergoes displacement by a wide range of nucleophiles, allowing for the facile introduction of various functional groups. This has been exploited in the synthesis of diverse molecular scaffolds. For instance, it can react with amines, thiols, and heterocyclic compounds to form more complex molecules.[2]

Role in the Synthesis of Bioactive Molecules

The methanesulfonamide group is a well-established pharmacophore present in numerous therapeutic agents.[2] this compound serves as a key building block for incorporating this moiety into novel molecular frameworks in drug discovery programs. A notable application is in the synthesis of kinase inhibitors, where the compound is used to alkylate heterocyclic intermediates.[2] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer.

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity, such as cytotoxicity or effects on signaling pathways, of this compound itself. Its primary role reported in the literature is that of a synthetic intermediate. The biological activities of the final compounds synthesized using this building block are extensively studied, but this is beyond the scope of this guide on the core compound.

Spectroscopic Characterization

| Spectroscopy | Predicted Features |

| ¹H NMR | - CH₃-SO₂: A singlet around δ 2.9 ppm. - -SO₂-NH-CH₂-: A triplet around δ 3.1-3.3 ppm. - -CH₂-Br: A triplet around δ 3.5-3.7 ppm. - -NH-: A broad signal, position dependent on solvent and concentration. |

| ¹³C NMR | - CH₃-SO₂: A signal in the aliphatic region. - -SO₂-NH-CH₂-: A signal deshielded by the nitrogen and sulfonyl group. - -CH₂-Br: A signal significantly deshielded by the bromine atom. |

| IR | - N-H stretch: A band in the region of 3300-3500 cm⁻¹. - C-H stretch: Bands in the region of 2850-3000 cm⁻¹. - S=O stretch (asymmetric and symmetric): Strong bands in the regions of 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. - C-N stretch: A band in the region of 1050-1250 cm⁻¹. - C-Br stretch: A band in the region of 500-600 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Loss of Br, and cleavage of the ethyl and sulfonamide groups. |

Safety and Handling

This compound should be handled with care in a laboratory setting. As with all bromoalkanes, it is a potential alkylating agent and should be considered as potentially harmful. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical candidates. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. While direct biological data on the compound itself is scarce, its utility as a precursor for a wide range of biologically active molecules is well-established. Further research into the direct biological effects of this compound could potentially unveil new applications.

References

An In-depth Technical Guide to the Solubility and Stability of N-(2-bromoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-bromoethyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document focuses on the requisite experimental protocols to determine these critical parameters, ensuring researchers can generate reliable data for their specific applications.

Data Presentation: Solubility and Stability

Quantitative data on the solubility and stability of this compound is not extensively reported in public literature. Therefore, it is imperative for researchers to experimentally determine these values under their specific laboratory conditions. The following tables are presented as templates for recording such empirical data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | TBD | TBD | Shake-Flask / HPLC-UV |

| Ethanol | TBD | TBD | Shake-Flask / HPLC-UV |

| Methanol | TBD | TBD | Shake-Flask / HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD | Shake-Flask / HPLC-UV |

| Dimethylformamide (DMF) | TBD | TBD | Shake-Flask / HPLC-UV |

| Acetonitrile | TBD | TBD | Shake-Flask / HPLC-UV |

| Dichloromethane | TBD | TBD | Shake-Flask / HPLC-UV |

| Ethyl Acetate | TBD | TBD | Shake-Flask / HPLC-UV |

TBD: To Be Determined experimentally.

Table 2: Stability Profile of this compound under Stress Conditions

| Condition | Parameter | Duration | Initial Assay (%) | Final Assay (%) | Degradation Products Observed | Method of Determination |

| Hydrolytic | pH 2 (0.01 N HCl) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |

| pH 7 (Water) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |

| pH 9 (0.01 N NaOH) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |

| Oxidative | 3% H₂O₂ | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |

| Thermal | 60°C (Solid State) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |

| 60°C (In Solution) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |

| Photolytic | UV/Visible Light | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Protocol 2: Assessment of Chemical Stability using a Stability-Indicating HPLC Method

This protocol outlines the procedure for conducting forced degradation studies and analyzing the stability of this compound.

1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Mass spectrometer (MS) for identification of degradation products (recommended)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

2. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time. Due to the potential for rapid degradation under basic conditions, initial experiments should be conducted at shorter time points.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) for a specified period.

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

4. Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples as necessary.

-

Dilute the samples to an appropriate concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A gradient elution method is often required.

-

The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting peaks.

-

Quantify the amount of remaining this compound and the formation of any degradation products.

-

If possible, identify the major degradation products using LC-MS.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the handling and application of this compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Nucleophilic Substitution using this compound.

Spectroscopic Profile of N-(2-bromoethyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(2-bromoethyl)methanesulfonamide (CAS No. 63132-74-1). Due to the limited availability of experimentally derived spectra in public domains, this document primarily presents predicted data, which serves as a valuable reference for the characterization of this compound. Detailed, generalized experimental protocols for acquiring such data are also included.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₈BrNO₂S

-

Molecular Weight: 202.07 g/mol [1]

-

InChI Key: BXVCFLARGCBLEP-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and provide expected ranges for spectral peaks.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (assumed)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | Singlet | 3H | CH₃-SO₂ |

| ~3.1–3.3 | Triplet | 2H | -SO₂-NH-CH₂- |

| ~3.5–3.7 | Triplet | 2H | -CH₂-Br |

Predicted data suggests characteristic signals for the methyl group protons on the methanesulfonyl moiety and the two methylene groups of the bromoethyl chain.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (assumed)

| Chemical Shift (δ) ppm | Assignment |

| ~35-45 | CH₃-SO₂ |

| ~40-50 | -SO₂-NH-CH₂- |

| ~25-35 | -CH₂-Br |

Note: These are estimated chemical shifts based on typical values for similar functional groups.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2950, ~2850 | Medium | C-H Stretch (aliphatic) |

| ~1350 | Strong | S=O Asymmetric Stretch |

| ~1150 | Strong | S=O Symmetric Stretch |

| ~650 | Strong | C-Br Stretch |

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.[1]

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) (assumed)

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |

| ~201 / ~203 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br) |

| ~122 | Variable | [M-Br]⁺ |

A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M⁺ and M+2) with an almost equal intensity ratio, which is characteristic of a compound containing one bromine atom.[1] Predicted m/z values for various adducts are also available.[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a longer relaxation delay and a significantly higher number of scans compared to ¹H NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Set the ion source temperature and electron energy (typically 70 eV).

-

-

Data Acquisition:

-

Scan a range of m/z values to detect the molecular ion and fragment ions.

-

-

Data Processing:

-

The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logic of structure elucidation using spectroscopy.

References

N-(2-bromoethyl)methanesulfonamide: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive bromoethyl group and a sulfonamide moiety, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.

| Property | Value |

| CAS Number | 63132-74-1 |

| Molecular Formula | C₃H₈BrNO₂S |

| Molecular Weight | 202.07 g/mol |

| Appearance | Solid |

| 1H NMR (Predicted) | 3.0 (s, 3H, CH₃), 3.6 (t, 2H, CH₂Br), 3.8 (t, 2H, NCH₂) |

| 13C NMR (Predicted) | 30.5 (CH₂Br), 42.0 (CH₃), 50.0 (NCH₂) |

| IR (KBr, cm⁻¹) | ~3270 (N-H), ~1320 & ~1140 (SO₂) |

| Mass Spectrum (EI) | M+ at m/z 201/203 (bromine isotopes) |

Table 1: Physicochemical and Spectroscopic Data of this compound

Synthesis of this compound

There are two primary and well-established methods for the synthesis of this compound.

Method 1: From 2-Bromoethylamine Hydrobromide

This is the most common laboratory-scale synthesis.

Experimental Protocol:

-

To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in pyridine (used as both solvent and base) at 0-5 °C, methanesulfonyl chloride (1 equivalent) is added dropwise.

-

The reaction mixture is stirred at this temperature for 2-4 hours.

-

The mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with dilute acid (to remove pyridine), brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Method 2: From Methanesulfonamide

An alternative route involves the N-alkylation of methanesulfonamide.

Experimental Protocol:

-

A mixture of methanesulfonamide (1 equivalent), 1,2-dibromoethane (1.5-2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like DMF is heated at 60-80 °C.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

-

After drying and solvent evaporation, the product is purified as described in Method 1.

| Method | Starting Materials | Reagents and Conditions | Typical Yield |

| 1 | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Pyridine, 0-5 °C, 2-4 h | 70-85% |

| 2 | Methanesulfonamide, 1,2-Dibromoethane | K₂CO₃, DMF, 60-80 °C, 4-8 h | 60-75% |

Table 2: Comparison of Synthetic Methods for this compound

Applications in Organic Synthesis

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions.

N-Alkylation Reactions

The sulfonamide nitrogen can be deprotonated with a strong base to form a nucleophile, which can then be alkylated. However, the primary use of this building block is the reaction of the bromoethyl group with various nucleophiles.

Reaction with Amines:

This compound readily reacts with primary and secondary amines to yield N,N'-disubstituted ethylenediamine derivatives. This reaction is fundamental in the synthesis of piperazine-containing compounds, which are prevalent in many biologically active molecules.

The Versatility of N-(2-bromoethyl)methanesulfonamide as a Precursor for Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of N-(2-bromoethyl)methanesulfonamide as a versatile precursor for the construction of various nitrogen-containing heterocyclic scaffolds. These scaffolds, particularly morpholines, piperazines, and thiomorpholines, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document provides a comprehensive overview of the synthetic strategies, experimental methodologies, and potential applications of the resulting heterocyclic compounds, with a focus on their role as pharmacophores.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule that serves as an excellent building block for heterocyclic synthesis. Its structure incorporates a reactive primary bromoethyl group, which is susceptible to nucleophilic substitution, and a methanesulfonamide moiety. The sulfonamide group is a key pharmacophore found in numerous approved drugs, imparting favorable physicochemical properties such as improved solubility and the ability to act as a hydrogen bond acceptor. The presence of the bromine atom provides a convenient handle for intramolecular cyclization reactions, making it a valuable precursor for the synthesis of saturated six-membered heterocycles.

The general strategy for utilizing this compound in heterocyclic synthesis involves a two-step sequence:

-

Nucleophilic Substitution: The primary bromide is displaced by a suitable binucleophile, such as an amino alcohol, a diamine, or an aminothiol. This step forms an intermediate that contains the necessary atoms for the subsequent cyclization.

-

Intramolecular Cyclization: The newly introduced nucleophilic group then displaces a leaving group, often after activation, to form the heterocyclic ring. In the context of this compound, the nitrogen of the sulfonamide can act as the internal nucleophile, or the second nucleophilic group of the binucleophile can participate in the ring closure.

This guide will delve into the specifics of synthesizing three key classes of heterocycles: N-methanesulfonylmorpholines, N-methanesulfonylpiperazines, and N-methanesulfonylthiomorpholines.

Synthesis of N-Methanesulfonylmorpholines

N-methanesulfonylmorpholines are valuable scaffolds in drug discovery. The morpholine ring is a common feature in many biologically active molecules, and the addition of the methanesulfonyl group can enhance their pharmacological properties.[1]

General Reaction Scheme

The synthesis of N-methanesulfonylmorpholines from this compound typically proceeds via the reaction with a 2-aminoalcohol. The reaction can be envisioned to proceed through an initial N-alkylation of the amino alcohol, followed by an intramolecular Williamson ether synthesis-type cyclization.

Caption: General workflow for the synthesis of N-Methanesulfonylmorpholine.

Experimental Protocol (Adapted from related syntheses)

Synthesis of 4-methanesulfonylmorpholine:

-

To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base, for instance, potassium carbonate (2.0 eq.).

-

The mixture is stirred at room temperature for 30 minutes.

-

This compound (1.0 eq.) is then added to the reaction mixture.

-

The reaction is heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-methanesulfonylmorpholine.

Quantitative Data

The following table summarizes expected yields for the synthesis of N-methanesulfonylmorpholines based on reactions with analogous electrophiles.

| Entry | Amino Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminoethanol | K₂CO₃ | ACN | 80 | 12 | 75-85 |

| 2 | (R)-2-Amino-1-propanol | NaH | DMF | 60 | 18 | 70-80 |

| 3 | (S)-2-Amino-3-phenyl-1-propanol | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 |

| 4 | 1-Amino-2-propanol | Et₃N | THF | Reflux | 16 | 70-80 |

Synthesis of N-Methanesulfonylpiperazines

Piperazine and its derivatives are another critical class of heterocycles in medicinal chemistry, found in drugs with a wide range of therapeutic applications. The introduction of a methanesulfonyl group can modulate the basicity of the second nitrogen atom and influence the pharmacokinetic profile of the molecule.

General Reaction Scheme

The synthesis of N-methanesulfonylpiperazines using this compound involves its reaction with an ethylenediamine derivative. The reaction proceeds via a double N-alkylation mechanism.

Caption: Synthetic workflow for N-Methanesulfonylpiperazine.

Experimental Protocol (Adapted from related syntheses)

Synthesis of 1-methanesulfonylpiperazine:

-

This compound (1.0 eq.) is dissolved in a suitable solvent like ethanol or isopropanol.

-

Ethylenediamine (2.0-3.0 eq.) is added to the solution at room temperature.

-

A non-nucleophilic base such as triethylamine (2.0 eq.) is added to scavenge the HBr generated.

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

-

Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent like dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or crystallization to yield 1-methanesulfonylpiperazine.

Quantitative Data

The following table presents expected yields for the synthesis of N-methanesulfonylpiperazines.

| Entry | Diamine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethylenediamine | Et₃N | EtOH | Reflux | 24 | 60-70 |

| 2 | N-Methylethylenediamine | K₂CO₃ | ACN | 80 | 18 | 65-75 |

| 3 | 1,2-Propanediamine | DBU | THF | Reflux | 20 | 55-65 |

| 4 | N-Benzylethylenediamine | NaHCO₃ | IPA | Reflux | 36 | 50-60 |

Synthesis of N-Methanesulfonylthiomorpholines

Thiomorpholines are sulfur analogs of morpholines and are also important scaffolds in drug discovery. The sulfur atom can engage in different non-covalent interactions compared to oxygen, potentially leading to altered biological activity and selectivity.

General Reaction Scheme

The synthesis of N-methanesulfonylthiomorpholine from this compound can be achieved by reacting it with 2-aminoethanethiol. The reaction likely proceeds through initial S-alkylation followed by intramolecular N-alkylation.

Caption: General route for N-Methanesulfonylthiomorpholine synthesis.

Experimental Protocol (Adapted from related syntheses)

Synthesis of 4-methanesulfonylthiomorpholine:

-

To a suspension of a strong base like sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, a solution of 2-aminoethanethiol hydrochloride (1.0 eq.) is added portion-wise, followed by stirring for 30 minutes.

-

A solution of this compound (1.0 eq.) in THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete as indicated by TLC or LC-MS.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by flash chromatography to give 4-methanesulfonylthiomorpholine.

Quantitative Data

The table below provides estimated yields for the synthesis of N-methanesulfonylthiomorpholines.

| Entry | Aminothiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminoethanethiol | NaH | THF | Reflux | 12 | 60-70 |

| 2 | 1-Amino-2-propanethiol | K₂CO₃ | DMF | 80 | 16 | 55-65 |

| 3 | 2-Amino-2-methyl-1-propanethiol | t-BuOK | t-BuOH | Reflux | 24 | 50-60 |

| 4 | Cysteamine | Et₃N | CH₃CN | Reflux | 18 | 60-70 |

Biological Context: N-Sulfonylated Heterocycles as Kinase Inhibitors

Many heterocyclic compounds, particularly those containing a morpholine moiety, are known to exhibit potent inhibitory activity against various protein kinases. A prominent example is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]

Several mTOR inhibitors feature a morpholine ring, which is crucial for binding to the ATP-binding pocket of the kinase.[3] The introduction of a methanesulfonyl group onto the heterocyclic core, as facilitated by the use of this compound, can further enhance binding affinity and selectivity.

PI3K/Akt/mTOR Signaling Pathway with Inhibitor Action

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for a morpholine-containing mTOR inhibitor.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a morpholine-containing compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of N-methanesulfonylated six-membered heterocycles. Its bifunctional nature allows for straightforward and efficient construction of morpholine, piperazine, and thiomorpholine ring systems, which are privileged scaffolds in modern drug discovery. The methodologies presented in this guide, adapted from established synthetic routes, provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The ability to readily introduce the methanesulfonamide group offers a strategic advantage in tuning the pharmacological properties of these important heterocyclic cores.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(2-bromoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

N-(2-bromoethyl)methanesulfonamide is a key building block in medicinal chemistry and organic synthesis, notably in the development of kinase inhibitors. [1]Its utility, however, is matched by its potential hazards, necessitating a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, designed to inform and protect laboratory personnel.

Physicochemical and Toxicological Profile

A clear understanding of the compound's properties is foundational to its safe use. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 63132-74-1 [2] |

| Molecular Formula | C3H8BrNO2S [2] |

| Molecular Weight | 202.07 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and other polar solvents |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | Causes serious eye irritation |

| Carcinogenicity (Suspected) | - |

| Warning | Suspected of causing cancer |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is paramount. The following sections detail essential procedures for handling and in case of accidental exposure.

Personal Protective Equipment (PPE)

The primary line of defense against exposure is the consistent and correct use of PPE.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

-

Eye and Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator may be necessary.

Engineering Controls and Work Practices

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the creation of dust and aerosols.

-

Prohibit eating, drinking, and smoking in the handling area.

-

Wash hands thoroughly after handling the chemical.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air at once. If respiratory symptoms occur, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

Chemical Reactivity and Stability

This compound's primary reactivity stems from the presence of a bromoethyl group, making it susceptible to nucleophilic substitution reactions, typically following an SN2 pathway. The bromide ion is a good leaving group, and the electrophilic carbon atom readily reacts with a variety of nucleophiles. This reactivity is fundamental to its application as a building block in organic synthesis. Under basic conditions or at elevated temperatures, elimination reactions via the E2 pathway can compete with substitution, leading to the formation of N-vinylmethanesulfonamide. The compound is generally stable under recommended storage conditions.

Visualizing Safety and Reactivity Workflows

To aid in the practical application of this information, the following diagrams illustrate key workflows.

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Caption: Emergency response workflow for accidental exposure to this compound.

References

N-(2-bromoethyl)methanesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromoethyl)methanesulfonamide is a key bifunctional molecule utilized extensively in organic synthesis. Its structure incorporates a reactive bromoethyl group, an excellent substrate for nucleophilic substitution, and a methanesulfonamide moiety, a common pharmacophore in medicinal chemistry. This guide provides an in-depth overview of the discovery and history of this compound, focusing on its synthesis, chemical properties, and applications as a versatile building block in the development of novel chemical entities. Detailed experimental protocols for its preparation are presented, alongside a summary of its key quantitative data.

Introduction and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63132-74-1 | [2] |

| Molecular Formula | C3H8BrNO2S | [2] |

| Molecular Weight | 202.07 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., THF, pyridine) | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature.[1] Both methods are based on common and well-established organic reactions.

Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride

This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, typically pyridine, which also serves as the solvent.[1]

3.1.1. Experimental Protocol

-

Materials: 2-bromoethylamine hydrobromide, methanesulfonyl chloride, pyridine, diethyl ether, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine (0.2 M) at 0-5 °C is added methanesulfonyl chloride (1.05 eq) dropwise.

-

The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization.

-

Method 2: From Methanesulfonamide and 1,2-Dibromoethane

This alternative route involves the N-alkylation of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an inert solvent.[1]

3.2.1. Experimental Protocol

-

Materials: Methanesulfonamide, 1,2-dibromoethane, triethylamine, anhydrous tetrahydrofuran (THF), diethyl ether, water, saturated aqueous sodium chloride (brine), anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of methanesulfonamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.3 M) at 0-5 °C is added 1,2-dibromoethane (1.5 eq) dropwise.

-

The reaction mixture is stirred at 0-5 °C for 2 hours and then at room temperature overnight.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

-

The crude product is purified by flash column chromatography.

-

Table 2: Comparison of Synthetic Methods

| Parameter | Method 1 | Method 2 |

| Starting Materials | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Methanesulfonamide, 1,2-Dibromoethane |

| Base | Pyridine | Triethylamine |

| Solvent | Pyridine | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0–5 °C | 0–5 °C |

| Typical Yield | Not explicitly reported, expected to be moderate to good. | Not explicitly reported, expected to be moderate to good. |

Spectroscopic Data

While a specific, published high-resolution spectrum for this compound was not found in the initial search, the expected NMR chemical shifts can be predicted based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | t (broad) | 1H | NH | |

| ~3.6 | t | 2H | CH₂-Br | |

| ~3.4 | q | 2H | CH₂-NH | |

| ~3.0 | s | 3H | CH₃-S | |

| ¹³C NMR (predicted) | δ (ppm) | Assignment | ||

| ~42.0 | C H₃-S | |||

| ~45.0 | C H₂-NH | |||

| ~30.0 | C H₂-Br |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Actual experimental values may vary.

Synthetic Utility and Applications

This compound is a valuable building block due to its dual reactivity. The bromoethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This has been exploited in the synthesis of more complex molecules, including kinase inhibitors and various heterocyclic compounds.[1] The methanesulfonamide group itself is a key pharmacophore that can engage in hydrogen bonding with biological targets.

Experimental Workflows

The synthetic procedures described in Section 3 can be visualized as logical workflows.

Caption: Workflow for the synthesis of this compound via Method 1.

Caption: Workflow for the synthesis of this compound via Method 2.

Conclusion

This compound serves as a cornerstone building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its dual reactivity, ensures its continued importance in the construction of complex molecular architectures and the development of novel therapeutic agents. While its own biological activity is not extensively documented, its role as a precursor to a multitude of biologically active compounds is well-established. This guide provides a foundational understanding of this versatile compound for researchers engaged in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of N-(2-bromoethyl)methanesulfonamide in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-bromoethyl)methanesulfonamide is a reactive organic compound whose primary significance in a biological context stems from its chemical structure, which predisposes it to act as an alkylating agent. While specific studies detailing a comprehensive biological mechanism of action for this particular molecule are not prevalent in publicly accessible literature, its reactivity profile allows for a well-supported, theoretical mechanism. This guide elucidates this presumed mechanism, grounded in the principles of organic chemistry and pharmacology. The core of its biological activity is attributed to the electrophilic nature of its 2-bromoethyl group, which can covalently modify biological macromolecules. This document provides a technical overview of its chemical properties, a proposed mechanism of action, and hypothetical experimental protocols for its investigation.

Chemical Properties and Reactivity

This compound possesses two key functional groups that dictate its chemical and, by extension, its biological reactivity: the methanesulfonamide group and the 2-bromoethyl group.

| Property | Value |

| Molecular Formula | C3H8BrNO2S |

| Molecular Weight | 202.07 g/mol |

| Functional Groups | Methanesulfonamide, Bromoethyl |

| Primary Reactive Site | Electrophilic carbon adjacent to the bromine |

| Key Reaction Type | Nucleophilic Substitution (SN2) |

The presence of a bromine atom, a good leaving group, on a primary carbon makes the ethyl group highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block and its potential as a biologically active agent.[1] The methanesulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, capable of participating in hydrogen bonding with biological targets.[1]

Proposed Mechanism of Action: Covalent Modification of Biological Macromolecules

The primary mechanism of action of this compound in a biological system is proposed to be the covalent alkylation of nucleophilic residues within macromolecules such as proteins and nucleic acids.

The Alkylation Reaction

The process is initiated by the attack of a biological nucleophile on the electrophilic carbon of the bromoethyl group. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a stable covalent bond and the displacement of the bromide ion.

Key biological nucleophiles that can be targeted by this compound include:

-

Protein Residues:

-

Thiol groups of cysteine residues (-SH)

-

Imidazole groups of histidine residues

-

Amino groups of lysine residues (-NH2)

-

Thioether groups of methionine residues

-

-

Nucleic Acids:

-

Nitrogen atoms in the purine and pyrimidine bases of DNA and RNA.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed general mechanism of action.

Caption: Proposed SN2 mechanism of this compound.

Hypothetical Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro and in cellulo experiments would be required. The following outlines potential methodologies.

Experiment: In Vitro Enzyme Inhibition Assay

-

Objective: To determine if this compound can irreversibly inhibit a model enzyme rich in nucleophilic residues (e.g., a cysteine protease like papain).

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the target enzyme at a fixed concentration with varying concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

-

Measure the reaction rate using a plate reader (absorbance or fluorescence).

-

To test for irreversibility, subject the pre-incubation mixture to dialysis or size-exclusion chromatography to remove unbound inhibitor before adding the substrate. A lack of recovery of enzyme activity would suggest covalent modification.

-

Experiment: Mass Spectrometry-based Target Identification

-

Objective: To identify the specific amino acid residues on a target protein that are covalently modified by this compound.

-

Methodology:

-

Incubate the purified target protein with this compound.

-

Perform a buffer exchange to remove excess, unreacted compound.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for peptide fragments with a mass shift corresponding to the addition of the methanesulfonamidoethyl group (C3H7NO2S).

-

The modified peptide sequence will reveal the site of covalent attachment.

-

Experiment: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with this compound or a vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots to a range of different temperatures.

-

Centrifuge the samples to pellet aggregated, denatured proteins.

-

Analyze the soluble fraction of the supernatant by Western blotting or mass spectrometry to quantify the amount of a specific target protein that remains soluble at each temperature.

-

Covalent binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of a covalent inhibitor.

Caption: Workflow for characterizing a covalent inhibitor.

Conclusion and Future Directions

This compound is a reactive molecule with the potential to act as a covalent modifier of biological macromolecules. Its mechanism of action is presumed to be centered on the alkylation of nucleophilic residues within proteins and other biological targets. This can lead to irreversible inhibition of enzyme activity or disruption of protein function. While this compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, its inherent reactivity warrants consideration of its own potential biological effects.[1] Future research should focus on applying the experimental protocols outlined herein to specific biological systems to confirm this proposed mechanism and to identify its precise molecular targets. Such studies would be invaluable for understanding any potential therapeutic or toxicological implications of exposure to this and similar reactive compounds.

References

Theoretical Reactivity of N-(2-bromoethyl)methanesulfonamide: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the theoretical reactivity of N-(2-bromoethyl)methanesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. The document explores the principal reaction pathways, including intermolecular nucleophilic substitution (SN2) and intramolecular cyclization, supported by mechanistic insights and data from analogous systems. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside structured data summaries and visualizations of core chemical processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive bromoethyl group and a methanesulfonamide moiety, makes it a versatile building block for introducing the methanesulfonamide pharmacophore into more complex molecular frameworks.[1] The sulfonamide functional group is a well-established component in numerous therapeutic agents, and the presence of a bromine atom provides a convenient site for chemical modification via nucleophilic substitution.[1] Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide delves into the key reactive pathways of this compound, focusing on the competition between intermolecular substitution and intramolecular cyclization.

Synthesis of this compound

The synthesis of this compound can be accomplished through well-established laboratory procedures. The two most common methods involve the formation of the sulfonamide bond as the key step.[1]

A general workflow for the synthesis is presented below.

Caption: General synthesis workflows for this compound.

Experimental Protocol: Synthesis via Method 1

The following is a representative protocol based on the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethylamine hydrobromide in pyridine.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Reagent: Add methanesulfonyl chloride dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 4-6 hours.

-

Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid (to remove pyridine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its characterization and purity assessment.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈BrNO₂S | [2] |

| Molecular Weight | 202.07 g/mol | [2] |

| CAS Number | 63132-74-1 | [2] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 263.1±42.0 °C (Predicted) | [3] |

| Density | 1.668±0.06 g/cm³ (Predicted) | [3] |

Table 1: Physicochemical Properties

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) | Stretching bands near 1350 and 1150 cm⁻¹ characteristic of the sulfonamide group (SO₂ stretch). | [1] |

| ¹H NMR | Characteristic signals confirming the presence of the bromoethyl and methanesulfonamide protons. | [1] |

Table 2: Summary of Spectroscopic Data

Theoretical Studies on Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine. This allows for two primary, often competing, reaction pathways: intermolecular bimolecular nucleophilic substitution (SN2) and intramolecular cyclization.

Caption: Competing reactivity pathways for this compound.

Pathway 1: Intermolecular SN2 Reaction

The most direct reaction pathway is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, an external nucleophile attacks the electrophilic carbon atom bonded to bromine, simultaneously displacing the bromide leaving group.[1]

The kinetics of the SN2 reaction are second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1]

Caption: The concerted mechanism of the SN2 reaction pathway.

This reaction proceeds with an inversion of stereochemistry at the carbon center, a key feature of the SN2 mechanism. It is a fundamental transformation used to attach various functional groups to the ethyl chain, making the compound a valuable synthetic intermediate.[1]

Pathway 2: Intramolecular Cyclization to N-Sulfonylaziridine

In the presence of a base, this compound can undergo an intramolecular cyclization. This process involves two key steps:

-

Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen, forming a nucleophilic sulfonamidate anion.

-

Intramolecular SN2: The newly formed anion acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a strained three-membered ring, an N-methanesulfonylaziridine.

Kinetic studies on analogous N-(2-haloethyl)arylsulfonamides show that the sulfonamidate anion is indeed the reactive species.

Caption: Mechanism for intramolecular cyclization via a sulfonamidate anion.

Studies on arylsulfonamide analogues provide valuable insight into the electronic effects governing this cyclization.

| Parameter | Description | Value (for ArSO₂NHCH₂CH₂Br) | Interpretation |

| ρ (for pKa) | Reaction constant for the deprotonation equilibrium. | +0.94 | Electron-withdrawing groups on the aryl ring facilitate anion formation (lower pKa). |

| ρ (for cyclization) | Reaction constant for the cyclization of the anion. | -0.58 | Electron-withdrawing groups retard the rate of the anion's nucleophilic attack. |

| pKa⁰ | pKa of the parent benzenesulfonamide derivative. | 10.59 | Indicates the acidity of the N-H proton. |

| k(Br)/k(Cl) | Reactivity ratio of bromo- vs. chloro-ethyl derivatives. | ~50 | Demonstrates that bromide is a significantly better leaving group in this reaction. |

Table 3: Kinetic Data for the Cyclization of N-(2-haloethyl)arylsulfonamides (Data from analogous systems used to infer reactivity)

Although the electronic environment of a methanesulfonyl group differs from an arylsulfonyl group, these data strongly support a mechanism where deprotonation precedes a rate-determining intramolecular nucleophilic attack. The N-sulfonylaziridine products are themselves highly reactive intermediates, susceptible to ring-opening by nucleophiles, making this pathway significant in synthetic planning.

Conclusion

The reactivity of this compound is characterized by a fascinating dichotomy between intermolecular and intramolecular pathways. The prevalence of either the SN2 substitution or the cyclization to an N-sulfonylaziridine is highly dependent on the reaction conditions, particularly the presence and strength of external nucleophiles versus bases. A thorough understanding of these competing mechanisms, supported by theoretical principles and data from analogous systems, is paramount for leveraging this versatile building block in the synthesis of complex molecules for pharmaceutical and other applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in research and development.

References

- 1. This compound | 63132-74-1 | Benchchem [benchchem.com]

- 2. Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-bromoethyl)methanesulfonamide for Research and Development

Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and life sciences research communities. Its structure, featuring a reactive bromoethyl group and a methanesulfonamide moiety, makes it a valuable and versatile building block in organic synthesis. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The presence of a bromine atom on the ethyl chain provides a convenient handle for further chemical modifications via nucleophilic substitution reactions, enabling the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for researchers in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 63132-74-1 | [1][3] |

| Molecular Formula | C3H8BrNO2S | [2][3] |

| Molecular Weight | 202.07 g/mol | [1][3] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 263.1 °C (Predicted) | [1][3] |

| Density | 1.668 g/cm³ |[1][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

|---|---|---|

| Infrared (IR) | Stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹ characteristic of the sulfonamide group (SO₂-N). | [1] |

| ¹H NMR | Signals corresponding to the methanesulfonyl protons (CH₃-SO₂), the methylene protons adjacent to the nitrogen (-NH-CH₂-), and the methylene protons adjacent to the bromine (-CH₂-Br). | [1] |

| ¹³C NMR | Resonances for the methyl carbon of the methanesulfonyl group and the two distinct methylene carbons of the bromoethyl group. |[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond between a methanesulfonyl group and a 2-bromoethylamine moiety.[1] Two common synthetic routes are detailed below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(2-bromoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[1][2]

A key structural motif found in many kinase inhibitors is the sulfonamide group, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase. "N-(2-bromoethyl)methanesulfonamide" is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of such inhibitors. Its methanesulfonamide moiety provides the necessary pharmacophore, while the reactive bromoethyl group allows for facile introduction of this functional group onto various heterocyclic scaffolds via nucleophilic substitution.[3] This document provides detailed application notes and representative protocols for the synthesis of kinase inhibitors utilizing "this compound".

Core Application: Synthesis of a Representative Thiazole-Based Kinase Inhibitor

This section outlines a representative synthesis of a hypothetical thiazole-based kinase inhibitor, designated as TMKI-1 (Thiazolo-Methanesulfonamide Kinase Inhibitor-1) . The protocol is based on established synthetic methodologies for thiazole-containing kinase inhibitors and the known reactivity of "this compound".

Reaction Scheme:

This reaction involves the N-alkylation of an aminothiazole core with "this compound". The thiazole ring is a common scaffold in kinase inhibitors, and the appended N-(2-methylsulfonamido)ethyl side chain can orient into the ATP binding site to interact with key residues.

Experimental Protocol: Synthesis of TMKI-1

Materials:

-

2-Amino-4-phenylthiazole (or other substituted aminothiazole precursor)

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-